Propyl-(tetrahydro-furan-2-ylmethyl)-amine CAS number 7179-87-5
Propyl-(tetrahydro-furan-2-ylmethyl)-amine CAS number 7179-87-5
An In-Depth Technical Guide to Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5)
Introduction
Propyl-(tetrahydro-furan-2-ylmethyl)-amine, registered under CAS number 7179-87-5, is a secondary amine featuring a propyl group and a tetrahydrofurfuryl moiety.[1][2] This molecule belongs to the class of heterocyclic compounds, specifically containing a saturated furan ring. Its structure combines the versatile reactivity of a secondary amine with the physicochemical properties imparted by the tetrahydrofuran ring, making it a molecule of interest for synthetic chemistry. While not as extensively documented as its parent compound, tetrahydrofurfurylamine, its unique combination of functional groups suggests potential utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors.[3][4] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, analytical characterization strategies, and critical safety information.
Chemical and Physical Properties
The fundamental physicochemical properties of Propyl-(tetrahydro-furan-2-ylmethyl)-amine are summarized below. These data are essential for designing synthetic procedures, purification strategies, and ensuring appropriate handling and storage.
| Property | Value | Source(s) |
| CAS Number | 7179-87-5 | [1] |
| Molecular Formula | C₈H₁₇NO | [5] |
| Molecular Weight | 143.23 g/mol | [1][5] |
| IUPAC Name | N-((tetrahydrofuran-2-yl)methyl)propan-1-amine | [6] |
| Synonyms | N-Propyltetrahydrofurfurylamine, 2-Furanmethanamine,tetrahydro-N-propyl- | [2] |
| Purity | Typically available at ≥95% | [1][6] |
| InChI Key | IKOSVGABACUJCD-UHFFFAOYNA-N | [1] |
| Canonical SMILES | CCCNCC1CCCO1 | [6] |
Synthesis Pathway: Reductive Amination
The most direct and industrially scalable method for preparing Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of tetrahydrofurfural with n-propylamine. This "borrowing hydrogen" methodology is a cornerstone of amine synthesis due to its atom economy, producing water as the primary byproduct.[7] The process involves two key steps that occur in situ: the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.
The general reaction is as follows: Tetrahydrofurfural + n-Propylamine → [Iminium Intermediate] --(Reduction)→ Propyl-(tetrahydro-furan-2-ylmethyl)-amine
A common alternative, which avoids handling the potentially unstable aldehyde, is to start from tetrahydrofurfuryl alcohol. In this case, the catalyst first facilitates the dehydrogenation of the alcohol to the aldehyde, which then proceeds as described above.[7][8]
Caption: Reductive amination pathway for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.
Step-by-Step Synthesis Protocol
This protocol describes a laboratory-scale synthesis using a palladium on carbon (Pd/C) catalyst, a versatile and efficient choice for such reductions.
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Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add tetrahydrofurfural (10.2 g, 0.1 mol) and ethanol (100 mL) as the solvent.
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Amine Addition: While stirring, slowly add n-propylamine (6.5 g, 0.11 mol, 1.1 equivalents) to the solution at room temperature. The slight molar excess of the amine helps drive the initial imine formation to completion.
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Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 wt%) to the mixture.
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Causality Note: Pd/C is an effective hydrogenation catalyst. Handling it with care, often wetted, is crucial to prevent ignition upon contact with flammable solvents in the air.
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-
Hydrogenation: Seal the flask, purge the system with nitrogen gas, and then introduce hydrogen gas (H₂), maintaining a positive pressure with a balloon or by connecting to a hydrogenation apparatus.
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Reaction Monitoring: Heat the reaction mixture to 40-50°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing small aliquots until the starting material is consumed (typically 4-8 hours).
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Catalyst Removal: After the reaction is complete, cool the mixture to room temperature, purge the system again with nitrogen, and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
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Trustworthiness Note: The Celite pad prevents fine catalyst particles from passing through, which is critical for product purity. The filtered catalyst should be kept wet with water before proper disposal to prevent it from becoming pyrophoric.
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-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield the final Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a clear liquid.
Analytical Characterization
A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized compound. This ensures the material meets the rigorous standards for research and development.
Caption: A typical analytical workflow for the characterization of the target amine.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Purpose: To assess purity and confirm the molecular weight.
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Expected Results: A single major peak in the gas chromatogram would indicate high purity. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 143.23. Common fragmentation patterns would include the loss of a propyl group (M-43) and fragments corresponding to the tetrahydrofurfuryl cation (m/z = 85).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Propyl Group: A triplet around 0.9 ppm (3H, -CH₃), a sextet around 1.5 ppm (2H, -CH₂-CH₃), and a triplet around 2.6 ppm (2H, -N-CH₂-).
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Tetrahydrofurfuryl Group: A series of multiplets between 1.6-2.0 ppm (4H, ring -CH₂-), a multiplet around 2.5-2.7 ppm (2H, -N-CH₂-ring), a multiplet around 3.7-4.0 ppm (3H, ring -CH₂-O- and -CH-O-).
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Amine Proton: A broad singlet (1H, -NH-), which may be exchangeable with D₂O.
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-
¹³C NMR:
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Propyl Group: Peaks around 11 ppm (-CH₃), 23 ppm (-CH₂-CH₃), and 52 ppm (-N-CH₂-).
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Tetrahydrofurfuryl Group: Peaks around 25 and 28 ppm (ring -CH₂-), 58 ppm (-N-CH₂-ring), 68 ppm (ring -CH₂-O-), and 78 ppm (ring -CH-O-).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Purpose: To confirm the presence of key functional groups.
-
Expected Results:
-
N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.
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C-H Stretch: Strong peaks in the 2850-2960 cm⁻¹ region from the alkyl groups.
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C-O Stretch: A strong peak around 1050-1150 cm⁻¹, indicative of the ether linkage in the tetrahydrofuran ring.
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Applications and Research Interest
The structural motifs within Propyl-(tetrahydro-furan-2-ylmethyl)-amine suggest its utility as an intermediate in several fields:
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Pharmaceutical Synthesis: Tetrahydrofurfurylamine and related structures serve as building blocks for active pharmaceutical ingredients (APIs), including diuretics and antiseptic agents.[3][7] The N-propyl substitution modifies lipophilicity and steric properties, which can be leveraged by medicinal chemists to fine-tune the pharmacological profile of new drug candidates.
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Agrochemicals: Amines are foundational to the synthesis of many herbicides and pesticides. The tetrahydrofuran moiety can influence the compound's solubility, stability, and biological activity.[3]
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Polymer Chemistry and Materials Science: This compound can act as a monomer or a modifying agent in the production of specialty polymers, coatings, and adhesives, where the amine provides a reactive site for polymerization or cross-linking.[4]
Safety, Handling, and Storage
Propyl-(tetrahydro-furan-2-ylmethyl)-amine and related chemicals require careful handling in a laboratory setting. The following information is synthesized from safety data sheets for the compound and its structural analogs.[6][12]
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GHS Hazard Statements:
-
H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
Note: Some safety data for related compounds also list H225 (Highly flammable liquid and vapour), so appropriate precautions against ignition sources are warranted.
-
-
Precautionary Measures:
-
P261: Avoid breathing mist or vapours.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
-
Storage and Handling:
-
Peroxide Formation: Like other tetrahydrofuran ethers, this compound may form explosive peroxides upon exposure to air and light, especially over time.[12] Containers should be dated upon opening and tested for peroxides periodically, particularly before distillation.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[12]
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Conclusion
Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5) is a versatile secondary amine with clear potential as a chemical intermediate. Its synthesis is readily achievable through established reductive amination protocols. Proper characterization using standard analytical techniques like GC-MS, NMR, and FT-IR is essential to validate its structure and purity. While its direct applications are still emerging, the known utility of its parent structures in pharmaceuticals and materials science marks it as a valuable building block for researchers and drug development professionals. Strict adherence to safety protocols, particularly concerning its potential for peroxide formation and irritation, is mandatory for its handling and use.
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- Chem-Impex. Tetrahydrofurfurylamine.
- Aladdin Group.
- AiFChem. 7179-87-5 | N-((Tetrahydrofuran-2-yl)methyl)propan-1-amine.
- Axsyn. 2-Furanmethanamine,tetrahydro-N-propyl-;7179-87-5.
- ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- ACS Publications.
- Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.
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